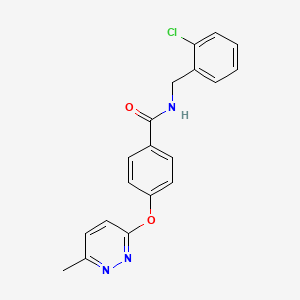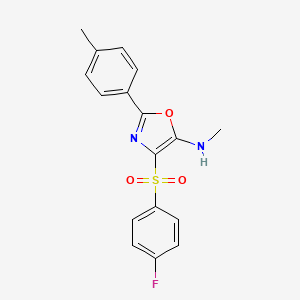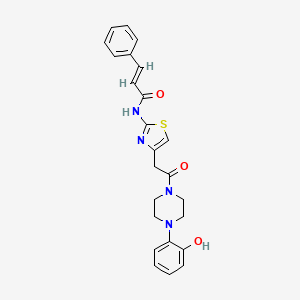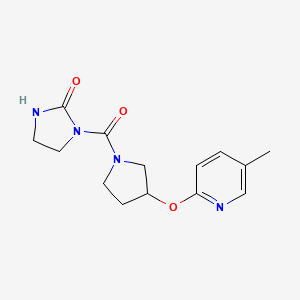
Fmoc-Glu(AspG1)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-Glu(AspG1)-OH” is a derivative of the amino acid glutamic acid. It is used in peptide synthesis, where it is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
The synthesis of “this compound” typically involves a solid-phase peptide synthesis method known as Fmoc/tBu synthesis . This method uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The synthesis involves a series of competing reactions, and unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is known to promote hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the coupling of the second amino acid with the carboxyl group of the first amino acid, which is activated for amide bond formation through the generation of an activated ester or by reaction with a coupling reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely influenced by the Fmoc group. The hydrophobicity and aromaticity of the Fmoc group contribute to the self-assembly features of the compound .Wissenschaftliche Forschungsanwendungen
Photocaged Peptide Synthesis
A novel approach compatible with Fmoc solid-phase peptide synthesis (SPPS) has been developed for synthesizing photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chains of aspartic acid (Asp) and glutamic acid (Glu). This method involves using caged building blocks such as Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH, which are synthesized on a multi-gram scale. The MNI group prevents the formation of aminosuccinyl side products and pyrrolidones during SPPS, offering rapid photolysis kinetics, thus providing a useful approach for photocaging peptides and proteins at side chain carboxylic groups (Tang, Cheng, & Zheng, 2015).
Drug Delivery System to Bone
Fmoc-conjugated oligopeptides consisting of Asp or Glu have been studied for their affinity to hydroxyapatite (HA), showing potential as drug delivery systems to bone. In vitro and in vivo experiments demonstrate that peptides with more than six Asp residues can be selectively distributed to bone. This research suggests that acidic oligopeptides may be useful for targeted drug delivery, particularly for anti-osteoporotic drugs without the adverse side effects of estrogen (Sekido et al., 2001).
Controlled Aggregation Properties
The self-assembled structures formed by Fmoc protected charge single amino acids, including Fmoc-L-glutamic acid and Fmoc-L-aspartic acid derivatives, have been studied under various conditions. These studies reveal intriguing self-assembled architectures, which are being further investigated for potential applications in material chemistry, bioscience, and biomedical fields. The self-assembly process and resulting structures offer a facile route to design novel nanoarchitectures (Gour et al., 2021).
Wirkmechanismus
Target of Action
Fmoc-Glu(AspG1)-OH is a modified amino acid, specifically a derivative of glutamic acid . It is used as a building block in the fabrication of functional materials .
Mode of Action
The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This compound is known for its eminent self-assembly features . It forms π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting self-assembly .
Biochemical Pathways
These include cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
Its use in peptide synthesis suggests that these properties would be highly dependent on the specific context of its application .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of peptide synthesis, it facilitates the formation of complex structures through self-assembly . This can lead to the creation of functional materials with diverse applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the specific conditions under which peptide synthesis occurs, such as temperature, pH, and solvent used
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fmoc-Glu(AspG1)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This property allows this compound to play a crucial role in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions at the molecular level. The Fmoc moiety’s inherent hydrophobicity and aromaticity can promote binding interactions with biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
Current knowledge suggests that Fmoc-modified amino acids show eminent self-assembly features , which could have implications for their stability and long-term effects.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules . These interactions could affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its biochemical properties, including its ability to associate with other molecules due to the hydrophobicity and aromaticity of the Fmoc moiety .
Subcellular Localization
Given its properties, it is plausible that it could be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWIYVIYJRCBP-DQEYMECFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)

